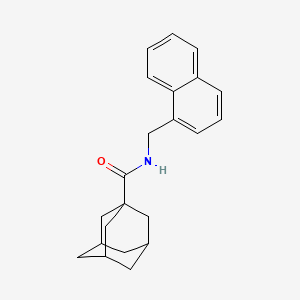
N-(1-naphthylmethyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-naphthylmethyl)-1-adamantanecarboxamide, also known as MEM 1003, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 increases the levels of cAMP in the brain, which can lead to neuroprotective effects and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in the brain. It can also increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.
実験室実験の利点と制限
One advantage of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, a limitation of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 could focus on its potential therapeutic applications in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, studies could investigate the optimal dosage and administration methods for N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 to maximize its therapeutic effects. Finally, research could explore the potential use of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in combination with other drugs to enhance its neuroprotective properties.
In conclusion, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is a chemical compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of PDE4, which leads to neuroprotective effects and reduced inflammation in the brain. While there are limitations to using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments, future research could explore its potential in other neurological disorders and optimal dosage and administration methods.
合成法
The synthesis of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the reaction of 1-adamantanecarboxylic acid with naphthalene-1-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003.
科学的研究の応用
N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective properties and can reduce inflammation in the brain, which is a common feature of these disorders.
特性
IUPAC Name |
N-(naphthalen-1-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(22-11-15-8-16(12-22)10-17(9-15)13-22)23-14-19-6-3-5-18-4-1-2-7-20(18)19/h1-7,15-17H,8-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJNPARHWUNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Naphthalen-1-YL)methyl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
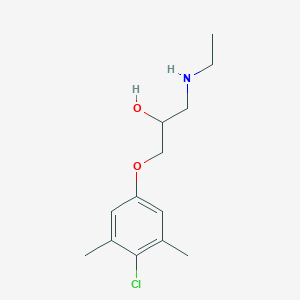
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)
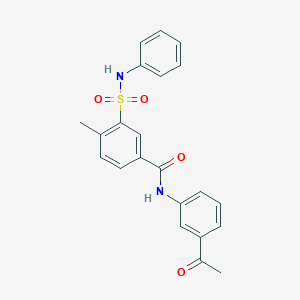

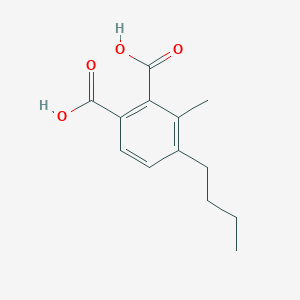
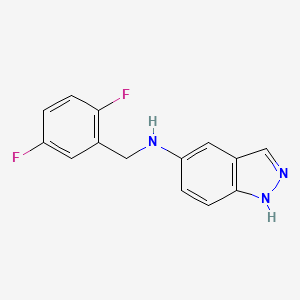
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)